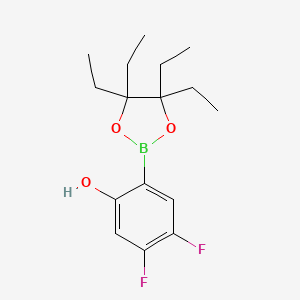
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in the Suzuki coupling reactions. The presence of fluorine atoms in the structure enhances the compound’s reactivity and stability, making it valuable in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
The synthesis of 4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves a two-step substitution reaction. The first step involves the formation of a boronic acid intermediate, which is then reacted with a fluorinated phenol derivative under specific conditions to yield the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Analyse Chemischer Reaktionen
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions are often complex organic molecules used in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The fluorine atoms enhance the compound’s reactivity by increasing its electrophilicity, making it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
4,5-Difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-YL)phenol can be compared with other similar compounds such as:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a boronic ester group and fluorine atoms, making it useful in similar synthetic applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar in structure but lacks the fluorine atoms, which affects its reactivity and stability.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of fluorine atoms, making it a more versatile reagent in various chemical reactions.
Eigenschaften
Molekularformel |
C16H23BF2O3 |
|---|---|
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
4,5-difluoro-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C16H23BF2O3/c1-5-15(6-2)16(7-3,8-4)22-17(21-15)11-9-12(18)13(19)10-14(11)20/h9-10,20H,5-8H2,1-4H3 |
InChI-Schlüssel |
RIGHRXCQTZKYDE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(CC)CC)(CC)CC)C2=CC(=C(C=C2O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


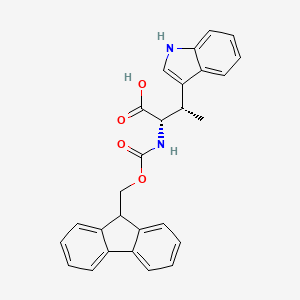


![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)
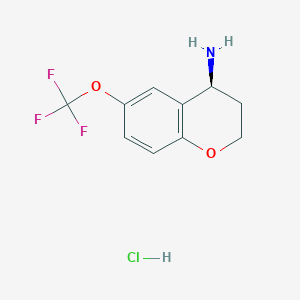
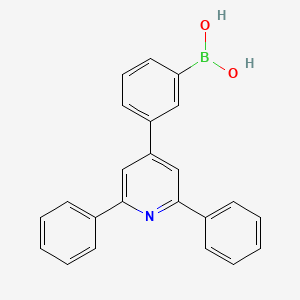

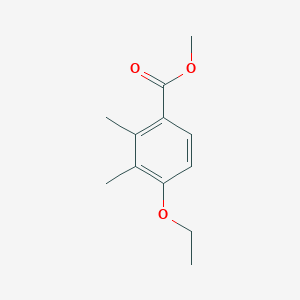

palladium(II)](/img/structure/B14031108.png)

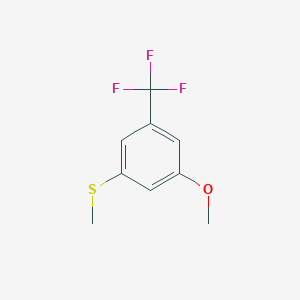
![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)

